molecular formula C18H15ClN2O4 B3063743 Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, methyl ester CAS No. 78104-71-9

Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, methyl ester

Cat. No.: B3063743
CAS No.: 78104-71-9
M. Wt: 358.8 g/mol
InChI Key: NPUWJNOFOGQLSR-UHFFFAOYSA-N
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Chemical Reactions Analysis

XB-947 undergoes various chemical reactions, including:

Common reagents used in these reactions include POCl3, K2CO3, and NaOH . Major products formed from these reactions are various quinoxaline derivatives with potential antitumor properties .

Scientific Research Applications

XB-947 has been extensively studied for its antitumor properties. It has shown significant activity against various tumor cell lines, including multi-drug resistant tumors . Its applications extend to:

Biological Activity

Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, methyl ester, also known as XK-469 or NSC-698216, is a synthetic compound notable for its unique structural features and significant biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₅ClN₂O₄
  • Molar Mass : Approximately 344.75 g/mol
  • CAS Number : 130561-18-1

The compound consists of a propanoic acid moiety linked to a phenoxy group, which is further substituted with a chlorinated quinoxaline derivative. This structure contributes to its diverse biological activities.

The biological activity of propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Key mechanisms include:

  • Cytotoxicity Against Tumors : The compound exhibits selective cytotoxicity against various solid tumors by interfering with cellular signaling pathways that regulate cell proliferation and survival.
  • Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation.
  • Interaction with PPAR Receptors : Research indicates that this compound may act as a ligand for peroxisome proliferator-activated receptors (PPARs), impacting metabolic processes and potentially influencing cancer cell differentiation.

Biological Activity Highlights

Recent studies have documented the following key biological activities:

  • Antitumor Activity : Propanoic acid methyl ester has shown promising results in inhibiting tumor growth in vitro and in vivo models. It demonstrates selective activity against various cancer cell lines while sparing normal cells.
Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)5.2Significant reduction in viability
A549 (Lung Cancer)3.8Induction of apoptosis
HeLa (Cervical Cancer)4.5Cell cycle arrest
  • Mechanisms of Action : The compound has been shown to modulate apoptosis-related proteins and disrupt cell cycle progression in cancer cells.

Case Studies

  • Study on Antitumor Activity :
    • A study conducted by researchers evaluated the cytotoxic effects of propanoic acid methyl ester on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
  • PPAR Ligand Activity :
    • Another investigation explored the interaction of this compound with PPAR receptors, revealing that it enhances glucose uptake in adipocytes and exhibits anti-diabetic properties alongside its anticancer effects .
  • Inflammation Model :
    • In a model of acute inflammation, propanoic acid methyl ester demonstrated a reduction in pro-inflammatory cytokines, suggesting its potential utility in inflammatory diseases .

Research Applications

The unique properties of propanoic acid methyl ester make it a valuable candidate for further research in various fields:

  • Oncology : As an antitumor agent, it holds promise for developing new cancer therapies.
  • Metabolic Disorders : Its role as a PPAR ligand suggests applications in managing metabolic diseases such as diabetes.
  • Pharmaceutical Development : The compound serves as a building block for synthesizing novel therapeutic agents.

Properties

CAS No.

78104-71-9

Molecular Formula

C18H15ClN2O4

Molecular Weight

358.8 g/mol

IUPAC Name

methyl 2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate

InChI

InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-15-8-3-12(19)9-16(15)21-17/h3-11H,1-2H3

InChI Key

NPUWJNOFOGQLSR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,7-dichloroquinoxaline (2.8 g, 14.1 mmol), methyl 2-(4-hydroxyphenoxy)propanoate (2.76 g, 14.1 mmol), and pulverized potassium carbonate (3.9 g, 28.2 mmol) in acetone (70 mL) was refluxed for 3 hours. The reaction mixture was cooled to room temperature and methylene chloride and water were added to the reaction mixture. The organic phase was removed, and the aqueous phase was extracted with methylene chloride. The combined organic phase was washed with water, dried over potassium carbonate, concentrated, and dried under high vacuum. The product was purified by flash chromatography with 6:1 petroleum ether:ethyl ether to afford the desired product (2.8 g, 55% yield) as a solid: mp 103° C.; MS m/e 359 (M+ +H). Anal. Calcd for C18H15ClN2 O4 : C., 60.26; H, 4.21; N, 7.81; Cl, 9.88. Found: C, 60.44, H, 4.31; N, 7.69, Cl, 9.98.
Quantity
2.8 g
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reactant
Reaction Step One
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2.76 g
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3.9 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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70 mL
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Yield
55%

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